molecular formula C15H19NOS B1613166 Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone CAS No. 898782-52-0

Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone

Cat. No.: B1613166
CAS No.: 898782-52-0
M. Wt: 261.4 g/mol
InChI Key: ADVSKYIHIKPPIQ-UHFFFAOYSA-N
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Description

Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone is a chemical compound with the molecular formula C14H19NOS It is characterized by the presence of a cyclopropyl group, a thiomorpholine ring, and a phenyl ketone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone typically involves the reaction of cyclopropyl ketones with thiomorpholine derivatives. One common method includes the use of samarium(II) diiodide (SmI2) as a catalyst for the intermolecular coupling of cyclopropyl ketones and thiomorpholine . The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The scalability of the SmI2-catalyzed reaction makes it suitable for industrial applications, although optimization of reaction conditions and purification processes is necessary to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the thiomorpholine ring or the phenyl ketone moiety.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiomorpholine or phenyl derivatives.

Scientific Research Applications

Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone is utilized in various scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in catalytic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through the formation of covalent bonds with target molecules or through non-covalent interactions such as hydrogen bonding or hydrophobic interactions. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Cyclopropyl 2-(thiomorpholinomethyl)phenyl ketone can be compared with similar compounds such as:

    Cyclopropyl phenyl ketone: Lacks the thiomorpholine ring, making it less versatile in terms of chemical reactivity.

    Thiomorpholine derivatives: These compounds may have different substituents on the thiomorpholine ring, affecting their reactivity and applications.

    Phenyl ketone derivatives: Variations in the substituents on the phenyl ring can lead to differences in chemical properties and biological activity.

The uniqueness of this compound lies in its combination of a cyclopropyl group, a thiomorpholine ring, and a phenyl ketone moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

cyclopropyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NOS/c17-15(12-5-6-12)14-4-2-1-3-13(14)11-16-7-9-18-10-8-16/h1-4,12H,5-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVSKYIHIKPPIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=CC=C2CN3CCSCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643847
Record name Cyclopropyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-52-0
Record name Cyclopropyl[2-(4-thiomorpholinylmethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898782-52-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclopropyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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